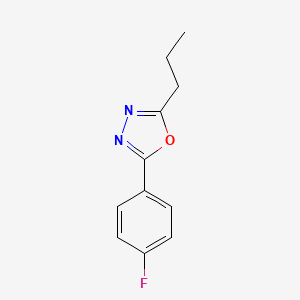

2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole

描述

2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a 4-fluorophenyl group and a propyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with propionic anhydride, followed by cyclization with phosphorus oxychloride (POCl3) to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted phenyl derivatives.

科学研究应用

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives, including 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole, have shown significant antimicrobial properties. Studies indicate that these compounds exhibit potent antibacterial and antifungal activities.

- Antibacterial Activity : Research has demonstrated that oxadiazole derivatives possess strong antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were found to be lower than those of standard antibiotics like ampicillin and norfloxacin .

- Antifungal Activity : Certain oxadiazole compounds have also been reported to have antifungal properties superior to conventional antifungal agents against pathogens like Aspergillus fumigatus .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

- Mechanisms of Action : The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated significant cytotoxicity against glioblastoma cell lines . The mechanism involves the disruption of DNA synthesis and repair pathways.

- In Vivo Efficacy : Animal models have shown that certain oxadiazole derivatives can inhibit tumor growth effectively, suggesting their potential as chemotherapeutic agents .

Antiviral Activity

Research into the antiviral applications of oxadiazoles has revealed promising results:

- Inhibition of Viral Replication : Some derivatives have demonstrated effectiveness against viruses such as Herpes simplex virus and Dengue virus. The IC50 values indicated that these compounds could inhibit viral replication significantly .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound exhibits several other therapeutic properties:

- Anti-inflammatory Effects : Certain studies suggest that oxadiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Antidiabetic Potential : Recent findings indicate that some oxadiazole compounds can lower glucose levels in diabetic models, showcasing their potential as antidiabetic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at different positions on the oxadiazole ring can significantly influence its biological activity:

| Modification | Biological Activity |

|---|---|

| Substitution at Position 2 | Enhanced antimicrobial activity |

| Substitution at Position 5 | Increased anticancer efficacy |

作用机制

The mechanism of action of 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2-(4-Chlorophenyl)-5-propyl-1,3,4-oxadiazole

- 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole

- 2-(4-Methylphenyl)-5-propyl-1,3,4-oxadiazole

Uniqueness

2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

生物活性

2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate carboxylic acids with hydrazides followed by cyclization. Characterization methods include NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity of oxadiazole derivatives against various bacterial strains. For instance:

- Antibacterial Activity : this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, it showed a minimum inhibitory concentration (MIC) comparable to that of established antibiotics such as ampicillin and ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Reference Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 1.56 | Ampicillin (2) |

| Escherichia coli | 2.0 | Ciprofloxacin (1) |

| Pseudomonas aeruginosa | 0.5 | Ciprofloxacin (1) |

- Antifungal Activity : The compound also demonstrated antifungal properties against strains such as Candida albicans and Aspergillus fumigatus, showing inhibition rates superior to conventional antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Mechanism of Action : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .

| Cell Line | IC50 (µM) | Reference Drug (IC50) |

|---|---|---|

| A549 (Lung Cancer) | 10 | Doxorubicin (5) |

| MCF-7 (Breast Cancer) | 15 | Paclitaxel (10) |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects by inhibiting cyclooxygenase enzymes COX-1 and COX-2 . This inhibition suggests potential applications in treating inflammatory diseases.

Case Studies

A recent case study evaluated the efficacy of this compound in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load compared to controls treated with saline. Histopathological analysis revealed decreased inflammation and tissue damage in treated animals .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole?

The synthesis typically involves cyclocondensation of hydrazide derivatives with appropriate carbonyl-containing precursors. For example:

- Step 1 : React 4-fluorobenzohydrazide with propionyl chloride to form a hydrazide intermediate.

- Step 2 : Cyclize the intermediate using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 1,3,4-oxadiazole ring. Yields can be optimized by controlling reaction temperature (80–120°C) and stoichiometry . Characterization : Confirm purity via HPLC (>98%) and structure via -/-NMR, IR, and HRMS .

Q. How is the compound characterized in terms of structural and electronic properties?

- Structural analysis : X-ray crystallography (if crystalline) reveals bond angles, torsion angles, and packing motifs. For non-crystalline samples, DFT calculations predict molecular geometry .

- Electronic properties : HOMO/LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −2.4 eV) are determined via cyclic voltammetry or computational methods (e.g., Gaussian with B3LYP/6-31G*) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Storage : In a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- Toxicity : Preliminary data suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents); handle in a fume hood .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- QSAR modeling : Use descriptors like logP, polar surface area, and electronegativity to correlate structure with activity (e.g., anti-cancer IC₅₀). A validated QSAR model (R² > 0.85, Q² > 0.75) can prioritize derivatives .

- Molecular docking : Screen against targets like Polo-like kinase 1 (Plk1) using AutoDock Vina. Derivatives with fluorophenyl groups show enhanced binding affinity (ΔG < −9 kcal/mol) due to hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Experimental variables : Compare cell lines (e.g., MCF-7 vs. HeLa), assay conditions (e.g., serum concentration), and compound purity.

- Meta-analysis : Use tools like RevMan to aggregate data and identify trends (e.g., EC₅₀ variability ±15% due to solvent effects) .

Q. How do substituents on the oxadiazole ring influence pharmacokinetics?

- Propyl vs. phenyl groups : Propyl enhances lipophilicity (logP increases by ~1.2), improving membrane permeability but reducing aqueous solubility.

- Fluorophenyl moiety : Increases metabolic stability (CYP450 resistance) and target selectivity via halogen bonding.

- ADME profiling : Use SwissADME to predict absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s) and bioavailability (>30%) .

Q. What advanced purification techniques improve yield and scalability?

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes by-products like unreacted hydrazides.

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals (mp: 167–169°C) .

Q. Methodological Considerations

Q. How to design a robust SAR study for this compound?

- Scaffold diversification : Synthesize derivatives with varied substituents (e.g., Cl, Br, OCH₃ at the 4-position of phenyl).

- Biological testing : Use dose-response curves (10 nM–100 µM) in triplicate for IC₅₀ determination. Validate with positive controls (e.g., doxorubicin for anti-cancer assays) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-MS : Detect impurities <0.1% using a C18 column (acetonitrile/water + 0.1% formic acid).

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. How to address discrepancies in reported melting points or spectral data?

属性

IUPAC Name |

2-(4-fluorophenyl)-5-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWGWLKKNUCTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。